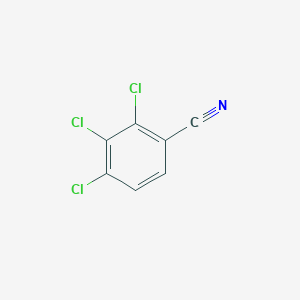

2,3,4-Trichlorobenzonitrile

Description

Significance in Contemporary Chemical Science

The primary significance of 2,3,4-trichlorobenzonitrile in modern chemical science lies in its role as a specialized chemical intermediate. It serves as a key starting material or building block in the multi-step synthesis of complex organic molecules, particularly within the pharmaceutical industry. A notable application is its use as an intermediate in the synthesis of Anagrelide and its related compounds. spectrasynth.comwikipedia.org Anagrelide is a medication used for the treatment of essential thrombocytosis, a condition involving the overproduction of blood platelets. wikipedia.org The synthesis of such pharmacologically active agents often requires precisely substituted precursors, and this compound provides the necessary chlorinated and nitrated benzene (B151609) core structure for constructing the final quinazoline (B50416) ring system of the drug. spectrasynth.comwikipedia.org

Beyond this specific application, the broader class of chlorinated benzonitriles is of high interest in the development of agrochemicals and dyes. ontosight.ai While direct applications of the 2,3,4-isomer in these areas are less documented than for its isomers, its structural motifs are relevant to structure-activity relationship studies. The nitrile group, combined with the electron-withdrawing chlorine atoms, creates an electron-deficient aromatic system, influencing the compound's reactivity and making it a subject of interest for creating new functional materials. cymitquimica.com

Historical Context of Research on Halogenated Benzonitriles

The study of halogenated benzonitriles is built upon several centuries of foundational chemical discoveries. The history of nitriles began in 1782 when C. W. Scheele first synthesized hydrogen cyanide. wikipedia.org This was followed by the preparation of benzonitrile (B105546) in the 1830s and its structural elucidation in 1844 by Hermann Fehling, who also coined the term "nitrile". wikipedia.org

The incorporation of halogens onto aromatic rings became a major area of research in the mid-19th century, with chemists exploring electrophilic halogenation reactions. However, these early methods often lacked precise control, especially on electron-rich aromatic systems. nih.gov The development of more sophisticated synthetic techniques throughout the 20th century, such as the Sandmeyer reaction, provided more reliable routes to introduce nitrile groups onto halogenated benzene rings. wikipedia.org

A significant leap forward came with the advent of modern transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed cyanation of aryl halides, discovered in the 1970s and greatly improved in subsequent decades, has become a cornerstone methodology for the efficient synthesis of a vast array of substituted benzonitriles, including halogenated variants. nih.gov These advancements have allowed chemists to design and construct complex molecules like this compound with a high degree of precision, enabling the synthesis of targeted molecules for pharmaceutical and materials science applications. ontosight.ai

Scope and Research Trajectories for this compound

Current and future research involving this compound and related compounds is proceeding along several key trajectories.

Synthetic Applications: The primary research focus remains its utilization as a key intermediate in organic synthesis. spectrasynth.com Chemists continue to explore its reactivity to build complex molecular architectures, particularly for the development of new pharmaceutical agents and other functional materials. cymitquimica.com The unique substitution pattern of this compound makes it a valuable tool for creating specific target molecules that might not be accessible from its more common isomers.

Toxicological and Environmental Research: There is a growing research interest in the environmental fate and toxicological profiles of chlorinated aromatic compounds. cdc.govcdc.gov Chlorinated benzonitriles can be formed as degradation products from larger, more complex molecules, such as certain pesticides or pigments. rsc.orgacs.org Therefore, research is directed at understanding their persistence, degradation pathways in the environment, and potential for bioaccumulation. researchgate.net Studies on the degradation of amines during water treatment processes, for example, have noted the formation of nitriles, highlighting the need to understand the behavior of these compounds in environmental systems. rsc.orgacs.org

Computational and Spectroscopic Studies: Modern computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. weizmann.ac.il Research trajectories include the use of computational models to study the molecular geometry, electronic structure, and vibrational spectra of halogenated benzonitriles. figshare.comresearchgate.netfrontiersin.org These theoretical studies help in understanding the fundamental properties of compounds like this compound, predicting their behavior in chemical reactions, and interpreting experimental spectroscopic data. researchgate.netacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2112-31-4 | spectrasynth.com |

| Molecular Formula | C₇H₂Cl₃N | spectrasynth.com |

| Molecular Weight | 206.46 g/mol | spectrasynth.com |

| Appearance | Light Yellow Solid | spectrasynth.com |

Table 2: Positional Isomers of Trichlorobenzonitrile

| Compound Name | CAS Number | Molecular Formula | Source(s) |

|---|---|---|---|

| This compound | 2112-31-4 | C₇H₂Cl₃N | spectrasynth.com |

| 2,3,5-Trichlorobenzonitrile | 6575-02-6 | C₇H₂Cl₃N | |

| 2,3,6-Trichlorobenzonitrile | Not specified in results | C₇H₂Cl₃N | ontosight.ai |

| 2,4,6-Trichlorobenzonitrile | 6575-05-9 | C₇H₂Cl₃N | nih.govchemsrc.com |

| 3,4,5-Trichlorobenzonitrile | 6575-06-0 | C₇H₂Cl₃N | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECLFYHEMQTGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175347 | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112-31-4 | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 2,3,4 Trichlorobenzonitrile

Classic Synthetic Routes and Their Academic Refinements

The synthesis of 2,3,4-trichlorobenzonitrile, a pivotal intermediate in various chemical manufacturing processes, is predominantly achieved through well-established chemical transformations. These classical methodologies, including the Sandmeyer reaction and conversions from other functionalized chlorinated benzenes, have been the focus of academic research to enhance reaction yields, optimize conditions, and elucidate mechanistic pathways.

Sandmeyer Reaction Applications and Mechanistic Studies

A primary and widely utilized method for the preparation of this compound is the Sandmeyer reaction. This process commences with the corresponding aniline (B41778) and proceeds through a diazonium salt intermediate.

The initial and critical stage in this synthetic sequence is the diazotization of 2,3,4-trichloroaniline. This transformation is typically conducted in a strong acidic medium, such as hydrochloric or sulfuric acid, through the addition of sodium nitrite. Precise temperature control is paramount, with the reaction mixture being maintained at low temperatures, generally between 0 and 5 °C. This is to ensure the stability of the resultant 2,3,4-trichlorobenzenediazonium chloride, as diazonium salts are prone to decomposition at higher temperatures. The highly reactive nature of this intermediate necessitates its prompt use in the subsequent cyanation step to prevent the formation of unwanted byproducts.

Following its formation, the 2,3,4-trichlorobenzenediazonium chloride is introduced to a solution containing a cyanide source, most commonly copper(I) cyanide (CuCN). This step facilitates the displacement of the diazonium group (-N₂⁺) by a nitrile group (-CN), yielding this compound. The generally accepted mechanism for this transformation involves a single electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper cyanide complex to form the final nitrile product. The catalytic role of the copper(I) salt is essential for the efficacy of this reaction.

| Reaction Stage | Key Reactants | Essential Conditions | Primary Product |

| Diazotization | 2,3,4-Trichloroaniline, Sodium Nitrite, Acid (e.g., HCl) | 0-5 °C | 2,3,4-Trichlorobenzenediazonium chloride |

| Cyanation | 2,3,4-Trichlorobenzenediazonium chloride, Copper(I) Cyanide | Controlled Temperature | This compound |

Conversion from Chlorinated Benzaldehydes and Benzoic Acids

Alternative synthetic approaches to this compound leverage other functional groups on the chlorinated benzene (B151609) ring as starting points. One such method begins with 2,3,4-trichlorobenzaldehyde. The aldehyde is first converted into an oxime through a reaction with hydroxylamine. The subsequent dehydration of this oxime, typically achieved using reagents such as acetic anhydride (B1165640) or thionyl chloride, results in the formation of this compound.

In a similar vein, 2,3,4-trichlorobenzoic acid can serve as a precursor. The carboxylic acid is initially converted to the corresponding primary amide, 2,3,4-trichlorobenzamide. This can be accomplished by reaction with ammonia (B1221849), often via an acid chloride intermediate. The final step involves the dehydration of the amide to the nitrile. This transformation is commonly effected using potent dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

| Starting Material | Intermediate Compound | Key Reagent for Nitrile Formation |

| 2,3,4-Trichlorobenzaldehyde | 2,3,4-Trichlorobenzaldehyde Oxime | Acetic Anhydride or Thionyl Chloride |

| 2,3,4-Trichlorobenzoic Acid | 2,3,4-Trichlorobenzamide | Phosphorus Pentoxide or Thionyl Chloride |

Halogen Exchange Reactions in Activated Chlorobenzonitriles

Role of Alkali Metal Fluorides

The halogen exchange (HALEX) reaction is a common method for introducing fluorine atoms into an aromatic system, often by replacing chlorine atoms. In the context of converting polychlorinated benzonitriles, alkali metal fluorides serve as the primary fluoride (B91410) source. google.com The reactivity of these fluorides is crucial for the success of the synthesis.

Preferred alkali metal fluorides for these reactions are potassium fluoride (KF), rubidium fluoride (RbF), and cesium fluoride (CsF), or combinations thereof. google.comgoogle.com Potassium fluoride is frequently used, and a notable advantage is its tolerance for a water content of up to 3%, which allows for the use of technical grade KF without extensive pretreatment. google.com The choice of fluoride can significantly impact the reaction, with mixtures sometimes offering synergistic effects. For instance, mixtures of potassium fluoride and cesium fluoride, particularly those containing around 10% by weight of cesium fluoride, have been employed effectively. google.com

The process involves reacting a starting compound like this compound with the alkali metal fluoride to replace one or more chlorine atoms with fluorine. google.com The reaction is typically catalyzed, for example, by a quaternary ammonium (B1175870) compound or a phase transfer catalyst to enhance the reactivity of the fluoride salt in the organic medium. google.comgoogle.com

Solvation Effects in Halogen Exchange

In some processes, there is a significant effort to develop solvent-free or low-solvent conditions to address stirring and workup challenges. google.com In such cases, the reaction may rely on a phase transfer catalyst, such as a quaternary ammonium compound or a crown ether (e.g., 18-crown-6), to facilitate the reaction between the solid alkali metal fluoride and the organic substrate. google.com The catalyst essentially transfers the fluoride anion from the solid phase to the organic phase where the reaction occurs. For instance, polyethylene (B3416737) glycol dimethyl ethers are effective polyethers used in these catalyst systems. google.com The use of tetraalkylammonium fluorides can sometimes serve a dual role as both the fluoride source and the phase transfer catalyst, potentially eliminating the need for an additional catalyst. google.com

Emerging Synthetic Approaches and Green Chemistry Principles

In line with the principles of green chemistry, modern synthetic approaches aim to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. wjpmr.com This involves exploring alternative reagents, catalytic systems, and reaction conditions that are more environmentally benign. wjpmr.comunibo.it The replacement of hazardous solvents with greener alternatives like ethyl acetate (B1210297) or the use of solvent-free conditions are key areas of investigation. unibo.itsphinxsai.com

Catalytic Vapor Phase Ammoxidation

Catalytic vapor phase ammoxidation is an industrially significant and environmentally friendly process for converting alkyl-substituted aromatic compounds into the corresponding nitriles. researchgate.net This method is advantageous as its only major byproduct is water. researchgate.net The process involves the reaction of the hydrocarbon substrate with ammonia and oxygen in the vapor phase over a heterogeneous catalyst at elevated temperatures. google.comwikipedia.org For the synthesis of this compound, the corresponding substrate would be 2,3,4-trichlorotoluene. The reaction is a partial oxidation process. wikipedia.org

The success of vapor phase ammoxidation hinges on the catalyst, which must be highly active and selective. Vanadium-based catalysts, particularly those supported on materials like alumina (B75360) (Al₂O₃), are widely used due to their redox properties. researchgate.net The catalytic activity of vanadium pentoxide (V₂O₅) can be significantly enhanced by the addition of various metal oxide promoters. researchgate.net

The reaction is typically carried out at temperatures ranging from 300°C to 600°C. google.com The reactant stream consists of the organic substrate, ammonia, and oxygen. The molar ratios of these reactants are critical for optimizing the yield of the nitrile product while minimizing undesirable side reactions, such as the combustion of ammonia and the hydrocarbon. google.com

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Catalyst | Vanadium and Molybdenum oxides; Bismuth phosphomolybdate | wikipedia.org |

| Support | Alumina (Al₂O₃), Al₂O₃-ZrO₂ | researchgate.netsemanticscholar.org |

| Promoters | MoO₃, WO₃, La₂O₃ | researchgate.net |

| Temperature | 300 - 600°C | google.com |

| Pressure | Atmospheric up to 100 atm | google.com |

| Reactant Mole Ratio (NH₃:Substrate) | 1.5:1 to 5:1 | google.com |

| Reactant Mole Ratio (O₂:Substrate) | 1.5:1 to 10:1 | google.com |

The ammoxidation of alkyl-substituted aromatics is understood to proceed through a series of oxidative steps on the catalyst surface. The mechanism exploits the relative weakness of the C-H bonds in the benzylic position of the alkyl group. wikipedia.org The reaction is believed to be initiated by the abstraction of a hydrogen atom from the methyl group of the substituted toluene (B28343), leading to the formation of a benzyl-like radical intermediate.

This intermediate is then further oxidized, likely through species like aldehydes or alcohols, which are subsequently converted to the nitrile in the presence of ammonia and oxygen. wikipedia.org For substituted toluenes, the reaction pathway involves the sequential transformation of the methyl group into the nitrile functionality while leaving the substituents on the aromatic ring intact. For example, 2-chlorotoluene (B165313) is converted to 2-chlorobenzonitrile. wikipedia.org The catalyst's role is to facilitate these multi-electron oxidation steps and the incorporation of nitrogen from ammonia.

Exploration of Alternative Cyano-Introduction Methods

Beyond ammoxidation, other methods for introducing the cyano group onto the aromatic ring are being explored, often with a focus on green chemistry principles.

One alternative involves the reaction of an aromatic trichloromethyl derivative with ammonium chloride. For instance, compounds like 2,4-dichlorobenzotrichloride can be converted to 2,4-dichlorobenzonitrile (B1293624) by heating with ammonium chloride, often in the presence of a catalyst such as copper or zinc chloride. googleapis.com This reaction proceeds at high temperatures (e.g., 180-230°C) and produces the desired nitrile with hydrogen chloride as a byproduct. googleapis.com

Another approach is the dehydration of aldoximes. This method involves converting an aldehyde to an aldoxime, which is then dehydrated to form the nitrile. sphinxsai.com This conversion can be achieved using various reagents under mild conditions, and research has focused on developing solvent-free methods to enhance the environmental compatibility of the process. sphinxsai.com For the synthesis of this compound, this would involve the dehydration of 2,3,4-trichlorobenzaldoxime.

The use of ionic liquids as recyclable catalysts and solvents represents another green synthetic route. rsc.orgresearchgate.net These materials can simplify product separation and catalyst recovery, aligning with the goals of sustainable chemistry. rsc.orgresearchgate.net

Process Optimization Strategies for Enhanced Yield and Purity

Temperature is a critical parameter in chemical synthesis, directly influencing reaction rates and the selectivity of chemical transformations. In the synthesis of substituted benzonitriles, precise temperature control is paramount for maximizing yield and minimizing the formation of unwanted byproducts. For instance, in related nitrile syntheses, reaction temperatures can vary widely depending on the specific methodology. The condensation of some organonitriles proceeds efficiently at 60 °C, while others, particularly those involving less reactive aliphatic nitriles, may require temperatures of 140 °C or higher to achieve complete transformation. nih.gov Similarly, the synthesis of 2,6-dichlorobenzonitrile (B3417380) via de-nitrochlorination is typically carried out at temperatures between 185°C and 195°C for 8 to 10 hours. google.com

Effective reaction monitoring is crucial for determining the optimal reaction time and ensuring the process has reached completion. A common and effective technique for monitoring the progress of organic reactions is Thin Layer Chromatography (TLC). researchgate.net TLC allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the product, helping to prevent the development of side reactions that can occur with prolonged reaction times or excessive heating.

Table 1: Illustrative Temperature Conditions in Benzonitrile (B105546) Synthesis

| Reaction Type | Temperature Range (°C) | Typical Duration (hours) |

|---|---|---|

| De-nitrochlorination of 2-chloro-6-nitrobenzonitrile | 150 - 200 | 8 - 10 |

| Condensation of Aliphatic Nitriles | ≥140 | Not Specified |

This table presents data from syntheses of related benzonitrile compounds to illustrate typical process parameters.

The molar ratio of reactants is a fundamental aspect of process optimization. Adjusting these ratios can significantly impact product yield and the impurity profile. In the ammoxidation of dichlorotoluenes to produce dichlorobenzonitriles, a significant excess of ammonia and air relative to the dichlorotoluene substrate is often employed. For example, a molar ratio of 2,3-dichlorotoluene (B105489) to liquefied ammonia to air of 1:2.5:27 has been utilized in catalytic ammoxidation processes. google.com This excess of ammonia helps to drive the reaction towards the desired nitrile product and can suppress the formation of other nitrogen-containing compounds.

Mitigating side reactions is a primary goal of stoichiometric optimization. One common side reaction in processes involving sensitive reagents is hydrolysis due to the presence of water. The removal of water from the reaction mixture can be critical for increasing reaction rates, improving yields, and minimizing the formation of byproducts such as amides or carboxylic acids. A practical method to achieve this is through azeotropic distillation, where a low-boiling aprotic solvent like toluene or xylene is added to the reaction mixture. google.com A portion of this solvent is then distilled off, removing water as an azeotrope. google.com Furthermore, conducting reactions under an inert atmosphere, such as nitrogen or argon, can prevent oxidation and other unwanted side reactions involving atmospheric oxygen. google.com

Table 2: Example of Reactant Stoichiometry in a Related Synthesis

| Reactant | Molar Ratio | Purpose |

|---|---|---|

| 2,3-Dichlorotoluene | 1 | Substrate |

| Liquefied Ammonia | 2.5 | Nitrogen Source/Excess to drive reaction |

This table is based on the catalytic ammoxidation process for producing dichlorobenzonitrile and serves as an example of stoichiometric control. google.com

The isolation and purification of this compound and its precursors are essential for obtaining a product of high purity. A multi-step purification protocol is often necessary.

Initial Workup: The first stage typically involves neutralizing the reaction mixture and removing inorganic salts. For instance, after a reaction, the resulting mass might be diluted with a solvent like monochlorobenzene and washed with an aqueous basic solution, such as 10% sodium carbonate, to remove acidic impurities. google.com

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain soluble at all temperatures. ijddr.in For dichlorobenzonitriles, methanol (B129727) has been used as a solvent for crystallization, where the solution is refluxed and then cooled to induce the formation of pure crystals. google.com

Distillation: For liquid intermediates or if the final product is a low-melting solid, distillation under reduced pressure (vacuum distillation) is an effective purification method. alfa-chemistry.com This technique is particularly useful for separating compounds with high boiling points, as it allows distillation to occur at a lower temperature, preventing thermal degradation. Benzonitrile itself can be purified by drying with agents like calcium sulfate (B86663) (CaSO₄) or potassium carbonate (K₂CO₃) followed by distillation under reduced pressure. alfa-chemistry.com

Decolorization: If the product is colored by high-molecular-weight byproducts, treatment with activated charcoal can be employed. google.com The charcoal adsorbs the colored impurities, and subsequent filtration yields a decolorized solution from which the pure product can be crystallized. google.com

Chemical Reactivity and Mechanistic Investigations of 2,3,4 Trichlorobenzonitrile

Reactivity of the Nitrile Functional Group

The carbon atom of the nitrile group is electrophilic, while the nitrogen atom is weakly basic and nucleophilic due to its lone pair of electrons. This polarity allows for reactions with both nucleophiles at the carbon and electrophiles at the nitrogen.

The reduction of the nitrile group is a fundamental transformation that yields primary amines. This can be achieved through various methods, including catalytic hydrogenation and the use of chemical hydride reducing agents. The resulting product from 2,3,4-trichlorobenzonitrile is 2,3,4-trichlorobenzylamine.

Catalytic hydrogenation is a widely used and economical method for the reduction of nitriles to primary amines. wikipedia.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The reaction typically proceeds through a series of steps on the catalyst surface. The generally accepted mechanism for the hydrogenation of benzonitriles involves the initial formation of an imine intermediate, which is then further reduced to the primary amine. wikipedia.orgnih.gov

Mechanism Steps:

Adsorption: Both this compound and hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Addition: Two hydrogen atoms add across the carbon-nitrogen triple bond in a stepwise manner, forming a surface-bound imine intermediate (2,3,4-trichlorobenzylidenamine).

Further Hydrogenation: The imine intermediate is subsequently hydrogenated, with two more hydrogen atoms adding across the carbon-nitrogen double bond to yield the final primary amine product, 2,3,4-trichlorobenzylamine.

A potential side reaction is the condensation of the intermediate imine with the product primary amine, which can lead to the formation of secondary amines. wikipedia.orgnih.gov The choice of catalyst, solvent, temperature, and hydrogen pressure are crucial factors in maximizing the selectivity for the primary amine. wikipedia.org

Common catalysts for this transformation are Group 10 metals. wikipedia.org The table below summarizes catalysts frequently employed for nitrile hydrogenation.

| Catalyst | Typical Conditions | Selectivity Notes |

| Raney Nickel | Ethanol or Ammonia (B1221849)/Ethanol, Moderate T & P | Often used commercially; ammonia can help suppress secondary amine formation. |

| Palladium on Carbon (Pd/C) | Various solvents (e.g., Ethanol, Ethyl Acetate), RT-100°C, 1-50 atm H₂ | Highly active; can sometimes lead to hydrogenolysis of the C-N bond in benzylamines, forming toluene (B28343) derivatives as byproducts. acs.org |

| Platinum Dioxide (PtO₂) | Acetic Acid or Ethanol, RT, 1-4 atm H₂ | Effective catalyst, often used for a wide range of functional group reductions. |

| Ruthenium (Ru) complexes | Isopropanol (transfer hydrogenation) | Can be highly selective for primary amines under specific conditions. organic-chemistry.org |

This table presents general conditions for nitrile hydrogenation; specific parameters for this compound may vary.

Chemical hydrides are powerful reducing agents capable of converting nitriles to primary amines under stoichiometric conditions. Lithium Aluminum Hydride (LiAlH₄) is the most common reagent for this transformation. chemistrysteps.com

The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial attack breaks one of the π-bonds of the triple bond and forms an intermediate imine salt. chemistrysteps.com This intermediate is not stable and rapidly undergoes a second hydride addition to the carbon atom, resulting in a di-anionic species. chemistrysteps.com A subsequent aqueous or acidic workup is required to protonate the nitrogen atom, yielding the primary amine, 2,3,4-trichlorobenzylamine.

Mechanism Pathway with LiAlH₄:

First Hydride Attack: A hydride ion from LiAlH₄ attacks the nitrile carbon of this compound.

Formation of Imine Salt: This forms an intermediate aluminum-complexed imine.

Second Hydride Attack: A second hydride ion attacks the imine carbon.

Formation of Amine Salt: This results in a lithium-aluminum salt of the amine.

Aqueous Workup: Addition of water protonates the nitrogen to give the final product, 2,3,4-trichlorobenzylamine.

Milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) can be used to reduce nitriles to aldehydes by stopping the reaction at the imine stage, followed by hydrolysis. wikipedia.orgchemistrysteps.com However, for the complete reduction to the amine, a strong hydride source like LiAlH₄ is typically employed.

The nitrile group can be hydrolyzed to a carboxylic acid in the presence of water under either acidic or basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.com For this compound, this reaction yields 2,3,4-trichlorobenzoic acid. The process generally requires heating to proceed at a reasonable rate. chemguide.co.uk

Under acidic conditions, the hydrolysis of a nitrile proceeds via a two-stage mechanism, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

The mechanism for the acid-catalyzed hydrolysis of benzonitriles has been shown to involve an initial protonation of the nitrogen atom. semanticscholar.orgrsc.orgrsc.org This protonation makes the nitrile carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. pearson.com

Mechanism Steps:

Protonation: The nitrogen atom of the nitrile group is protonated by the acid catalyst (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom of the protonated nitrile.

Deprotonation: A proton is transferred from the oxygen atom to a water molecule, forming a species known as an imidic acid.

Tautomerization: The imidic acid, the nitrogen analog of an enol, tautomerizes to the more stable amide (2,3,4-trichlorobenzamide). chemistrysteps.com

Amide Hydrolysis: The resulting amide is then hydrolyzed under the acidic conditions to form the carboxylic acid (2,3,4-trichlorobenzoic acid) and an ammonium ion (NH₄⁺).

This mechanism is consistent with studies on the hydrolysis of benzonitrile (B105546) in various mineral acids like sulfuric, perchloric, and hydrochloric acid. semanticscholar.orgrsc.orgrsc.org

Optimizing the yield of the desired carboxylic acid from nitrile hydrolysis involves controlling the reaction conditions to ensure complete conversion while minimizing side reactions. Key parameters include the choice and concentration of the acid catalyst, reaction temperature, and reaction time.

Studies on benzonitrile hydrolysis have shown that increasing the concentration of the mineral acid generally leads to a significant increase in the reaction rate. rsc.org However, extremely high acid concentrations can be counterproductive. The temperature is also a critical factor; heating is typically required to drive the hydrolysis to completion in a reasonable timeframe. chemguide.co.uk

The table below outlines the general effects of various parameters on the acid-catalyzed hydrolysis of aromatic nitriles.

| Parameter | Effect on Reaction Rate | Effect on Yield/Selectivity | Typical Conditions |

| Acid Concentration | Rate increases with acid concentration up to a certain point. rsc.org | High concentrations ensure complete protonation and drive the reaction forward. Can cause decomposition at very high levels. | Dilute to moderately concentrated H₂SO₄ or HCl. |

| Temperature | Rate increases significantly with temperature. | Higher temperatures ensure the hydrolysis of the stable amide intermediate. Reflux conditions are common. libretexts.orgchemguide.co.uk | Heating under reflux. |

| Reaction Time | Longer times lead to higher conversion. | Sufficient time is needed for the two-stage hydrolysis (nitrile to amide, then amide to acid) to complete. | Several hours, monitored by TLC or GC. |

| Water Content | A sufficient amount of water is required as it is a reactant. | The reaction is a hydrolysis; water is consumed stoichiometrically. | Aqueous acid solutions. |

This table provides a general guide for optimizing the hydrolysis of aromatic nitriles. Specific optimal conditions for this compound would require experimental determination.

Oxidation Pathways and Product Characterization

The oxidation of polychlorinated aromatic compounds like this compound is a critical area of study, particularly for environmental remediation. While specific studies detailing the oxidation of this compound are not extensively documented in the literature, its degradation pathways can be inferred from research on related polychlorinated benzenes and benzonitriles.

Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective for breaking down recalcitrant organic pollutants. The reaction of hydroxyl radicals with polychlorinated biphenyls (PCBs), for instance, proceeds via the addition of the hydroxyl group to non-halogenated sites on the aromatic ring . For this compound, this would suggest that •OH attack would preferentially occur at the C5 or C6 positions, leading to the formation of hydroxylated intermediates. These intermediates can undergo further oxidation, potentially leading to ring cleavage and mineralization into CO2, H2O, and inorganic halides. The rate of oxidation is generally observed to decrease as the degree of chlorination increases .

Another potential oxidation pathway is ozonolysis. Ozonolysis reactions involve the cleavage of double bonds within the aromatic ring by ozone (O3) masterorganicchemistry.comyoutube.com. This process would break down the benzene (B151609) ring of this compound, forming various smaller, oxygenated organic molecules, which are typically more biodegradable than the parent compound. The reaction proceeds through the formation of an ozonide intermediate, which is then worked up to yield carbonyl compounds masterorganicchemistry.comaskfilo.com.

Furthermore, photochemical oxidation presents a viable degradation route. Under UV irradiation, and potentially in the presence of a photocatalyst, reactive radical species can be generated that initiate the degradation of the molecule acs.orgrsc.org. For example, photochemical oxidation of chloride ions in the presence of ozone generates hydroxyl radicals and other reactive species that can effectively degrade chlorinated compounds nih.gov.

The characterization of oxidation products typically involves advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify the various intermediates and final degradation products.

Aromatic Substitution Reactions

The reactivity of the this compound ring in substitution reactions is profoundly influenced by its substituents. The three chlorine atoms and the nitrile group are all electron-withdrawing, which has opposing effects on nucleophilic versus electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings bearing strong electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. The presence of multiple electron-withdrawing groups on the this compound ring makes it a prime candidate for this type of reaction.

Influence of Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate libretexts.orgmasterorganicchemistry.com. The nitrile (-CN) group is a powerful EWG, exerting its influence through both induction and resonance. The chlorine atoms are also electron-withdrawing, primarily through their inductive effect.

The cumulative effect of these four EWGs makes the aromatic ring of this compound highly electron-deficient (electrophilic) and thus susceptible to attack by nucleophiles. The rate of SNAr reactions increases dramatically with the number of EWGs present on the ring masterorganicchemistry.com. The ability of the EWGs to stabilize the negative charge of the intermediate is greatest when they are positioned ortho or para to the site of nucleophilic attack libretexts.org.

Table 1: Influence of Electron-Withdrawing Groups on Aromatic Rings for SNAr

| Electron-Withdrawing Group | Activating Effect | Primary Mechanism of Action |

|---|---|---|

| -NO2 (Nitro) | Strongly Activating | Resonance and Induction |

| -CN (Nitrile/Cyano) | Strongly Activating | Resonance and Induction |

| -Cl, -Br, -I (Halogens) | Moderately Activating | Induction |

| -C(O)R (Carbonyl) | Moderately Activating | Resonance and Induction |

Regioselectivity and Steric Effects

Regioselectivity in SNAr reactions is determined by the position that leads to the most stable Meisenheimer complex. In this compound, a nucleophile can attack the carbons bearing any of the three chlorine atoms (C2, C3, or C4).

Attack at C4: The chlorine at C4 is para to the strongly activating nitrile group. Nucleophilic attack at this position allows the negative charge of the intermediate to be delocalized onto the nitrile group through resonance, providing significant stabilization.

Attack at C2: The chlorine at C2 is ortho to the nitrile group. Attack here also allows for resonance stabilization of the negative charge by the nitrile group.

Attack at C3: The chlorine at C3 is meta to the nitrile group. The negative charge of the intermediate formed upon attack at this position cannot be directly delocalized onto the nitrile group via resonance.

Based on electronic effects, substitution is strongly favored at the C2 and C4 positions over the C3 position. The choice between C2 and C4 is more subtle. Steric hindrance from the adjacent chlorine at C3 might slightly disfavor the approach of a nucleophile to the C2 and C4 positions compared to a less crowded ring. However, studies on similarly substituted rings, such as 2,4,6-trinitrobenzonitrile, have shown regioselective substitution for a nitro group in the ortho-position, suggesting that electronic activation often overcomes moderate steric hindrance rsc.org. Therefore, a mixture of C2 and C4 substitution products is expected, with the precise ratio depending on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution Rates and Positional Selectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The presence of four strong electron-withdrawing groups on this compound makes the ring extremely electron-deficient and therefore highly deactivated towards EAS libretexts.org. The reaction rate would be exceptionally slow, requiring harsh conditions and powerful electrophiles.

Should a reaction be forced to occur, the positional selectivity is determined by the directing effects of the existing substituents. There are two unsubstituted positions available for attack: C5 and C6.

Nitrile (-CN) group: A strong deactivating group that directs incoming electrophiles to the meta position (C5).

Chlorine (-Cl) atoms: Deactivating groups that direct incoming electrophiles to the ortho and para positions libretexts.orgorganicchemistrytutor.com.

The directing effects of the substituents on the available C5 and C6 positions are in conflict.

Table 2: Directing Effects of Substituents for Electrophilic Attack on this compound

| Substituent | Position | Directing Influence on C5 | Directing Influence on C6 |

|---|---|---|---|

| -CN | C1 | Meta (Directing) | - |

| -Cl | C2 | Meta | Para (Directing) |

| -Cl | C3 | Meta | Ortho (Directing) |

| -Cl | C4 | Ortho (Directing) | Meta |

Predicting the major product is challenging due to these competing influences. The C6 position is ortho to the C3-Cl and para to the C2-Cl, receiving two directing influences from the halogens. The C5 position is meta to the powerful -CN director and ortho to the C4-Cl. Given the extreme deactivation of the entire ring, it is difficult to predict a definitive outcome without experimental data. However, in heavily deactivated systems, the meta-directing influence of the strongest deactivator often plays a significant role.

Advanced Reaction Mechanism Elucidation

Modern computational and experimental techniques are invaluable for elucidating the complex reaction mechanisms of molecules like this compound.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool used to investigate reaction pathways researchgate.netresearchgate.net. For this compound, DFT calculations could be employed to:

Model the geometries and energies of reactants, transition states, and intermediates (like Meisenheimer complexes).

Calculate the activation energy barriers for nucleophilic attack at C2, C3, and C4, thereby predicting the regioselectivity of SNAr reactions.

Determine the relative stabilities of the carbocation intermediates (sigma complexes) in EAS to predict the most likely site of substitution.

Explore whether SNAr reactions proceed through a traditional two-step mechanism or a concerted pathway, a topic of recent investigation which suggests that concerted mechanisms may be more common than previously thought, especially with good leaving groups like chloride nih.govspringernature.com.

Kinetic Studies: Experimental rate measurements can provide insight into the reaction mechanism. For SNAr reactions, determining the reaction order with respect to the nucleophile and substrate can help confirm the addition-elimination pathway. Kinetic Isotope Effect (KIE) studies, particularly using 13C NMR, are sophisticated methods that can provide direct evidence about the nature of the rate-determining step and can help distinguish between stepwise and concerted mechanisms nih.gov.

Spectroscopic Identification of Intermediates: In some SNAr reactions, the Meisenheimer complex is stable enough to be detected or even isolated. Techniques like NMR spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify and characterize these crucial intermediates, providing direct proof of the stepwise mechanistic pathway researchgate.net.

Experimental Methodologies for Probing Mechanisms of this compound Reactivity

The elucidation of reaction mechanisms for compounds such as this compound relies on a suite of sophisticated experimental techniques. These methods provide insights into the stepwise molecular transformations, the nature of transient intermediates, and the structure of the highest energy point on the reaction coordinate, the transition state. While specific experimental data for this compound is limited in publicly accessible literature, the principles of these methodologies are broadly applicable to understanding its reactivity, particularly in processes like nucleophilic aromatic substitution (SNAr).

Kinetic Isotope Effects and Transition State Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the mechanism of a chemical reaction by observing the change in reaction rate upon isotopic substitution. The magnitude of the KIE can provide information about bond-breaking and bond-forming events in the rate-determining step of a reaction. For a reaction involving this compound, such as nucleophilic substitution at one of the chlorinated positions, a primary KIE would be expected if the carbon-chlorine bond is broken in the rate-determining step.

For instance, in a hypothetical SNAr reaction where a nucleophile attacks the carbon bearing a chlorine atom, replacing that chlorine with a heavier isotope (e.g., 37Cl for 35Cl) could lead to a measurable KIE. If the C-Cl bond cleavage is part of the rate-determining step, a normal KIE (klight/kheavy > 1) would be anticipated, as the bond to the lighter isotope is weaker and more easily broken.

Table 1: Hypothetical Kinetic Isotope Effects for Nucleophilic Aromatic Substitution of this compound

| Isotopically Labeled Position | Expected KIE (kH/kD or k35/k37) | Mechanistic Implication of a Significant KIE (>1) |

| C-H bonds on the aromatic ring | Near 1 | C-H bond is not broken in the rate-determining step. |

| Nucleophile (e.g., N-H vs. N-D) | > 1 | Proton transfer from the nucleophile is involved in the rate-determining step. |

| Leaving Group (C-35Cl vs. C-37Cl) | > 1 | C-Cl bond cleavage is part of the rate-determining step. |

Transition state analysis involves interpreting experimental data, such as KIEs and activation parameters (enthalpy and entropy of activation), to deduce the structure and properties of the transition state. A large, positive entropy of activation, for example, might suggest a dissociative mechanism where the transition state is more disordered than the reactants. Conversely, a large, negative entropy of activation would be consistent with an associative mechanism where the nucleophile and substrate come together to form a more ordered transition state.

Intermediate Detection and Characterization Techniques

Many chemical reactions, including nucleophilic aromatic substitutions that this compound would likely undergo, proceed through one or more reactive intermediates. The direct detection and characterization of these transient species provide invaluable evidence for a proposed reaction mechanism.

For SNAr reactions of activated haloarenes, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a key mechanistic feature. nih.gov In the case of this compound, attack by a nucleophile at a carbon atom bearing a chlorine atom would lead to the formation of a corresponding Meisenheimer-like intermediate.

Several spectroscopic techniques can be employed to detect and characterize such intermediates:

Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting the reaction at low temperatures to slow down the decomposition of the intermediate, it may be possible to observe its characteristic NMR signals. For a Meisenheimer complex of this compound, one would expect to see significant changes in the 1H and 13C NMR chemical shifts of the aromatic ring carbons and protons due to the change in hybridization and electron density.

UV-Visible (UV-Vis) Spectroscopy: The formation of highly conjugated and often colored Meisenheimer complexes can be monitored by the appearance of new, long-wavelength absorption bands in the UV-Vis spectrum.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for identifying and characterizing charged intermediates in solution. nih.govrsc.org It allows for the direct observation of the mass-to-charge ratio of transient species.

In addition to direct detection, trapping experiments can provide indirect evidence for the existence of an intermediate. In this approach, a "trapping" agent is added to the reaction mixture that is known to react rapidly and specifically with the proposed intermediate to form a stable, characterizable product.

Theoretical Approaches to Reaction Pathway Analysis

In conjunction with experimental studies, theoretical and computational methods provide a powerful lens through which to investigate the intricate details of reaction mechanisms. For a molecule like this compound, where experimental data may be scarce, computational chemistry can offer predictive insights into its reactivity.

Computational Modeling of Reaction Energy Profiles

Computational modeling allows for the mapping of the potential energy surface (PES) of a reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By identifying the minimum energy pathways on the PES, chemists can determine the most likely reaction mechanism.

A key output of these calculations is the reaction energy profile , which plots the energy of the system as it progresses from reactants to products along the reaction coordinate. This profile reveals the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The height of the energy barrier of the transition state (the activation energy) determines the rate of the reaction.

For the reaction of this compound with a nucleophile, computational models could be used to:

Calculate the activation energies for nucleophilic attack at each of the three chlorinated positions to predict the regioselectivity of the reaction.

Determine the relative energies of possible intermediates, such as Meisenheimer complexes.

Compare the energy profiles of different potential mechanisms (e.g., a concerted versus a stepwise SNAr pathway).

Table 2: Illustrative Calculated Relative Energies for a Hypothetical SNAr Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + Nucleophile) | 0.0 | Reference energy |

| Transition State 1 (TS1) | +15.2 | Energy barrier to formation of the intermediate |

| Meisenheimer Intermediate | -5.7 | A stable intermediate along the reaction pathway |

| Transition State 2 (TS2) | +10.8 | Energy barrier for the departure of the leaving group |

| Products | -20.5 | The final, most stable species |

Note: These values are hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometry and electronic structure of transition states. analis.com.mynanobioletters.com Unlike stable molecules that reside at energy minima, transition states are saddle points on the potential energy surface, possessing one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

By performing a transition state search, computational chemists can obtain the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier. This information is critical for understanding the nature of the bond-breaking and bond-forming processes. For this compound, such calculations could reveal:

The extent of bond formation between the nucleophile and the aromatic ring in the transition state.

The degree of bond cleavage between the carbon and the leaving chlorine atom.

The distribution of charge in the transition state, which can be correlated with the effects of substituents on the reaction rate (e.g., through a Hammett analysis).

The calculated vibrational frequencies of the transition state can also be used to predict kinetic isotope effects, providing a direct link between theoretical models and experimental observables.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of Molecular Structure on Chemical Reactivity

The chemical behavior of 2,3,4-Trichlorobenzonitrile is governed by the interplay between the benzene (B151609) ring, the three chlorine substituents, and the nitrile functional group. These components influence the electron density distribution across the molecule, thereby determining its susceptibility to various chemical transformations.

The presence and position of chlorine atoms on the benzonitrile (B105546) ring are critical determinants of its chemical reactivity. Halogens like chlorine are electronegative and withdraw electron density from the aromatic ring through the inductive effect (-I effect). libretexts.org This withdrawal makes the ring electron-deficient, or deactivated, compared to unsubstituted benzene. Consequently, electrophilic aromatic substitution reactions on this compound are significantly slower.

Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups are present. nih.gov The chlorine atoms themselves are deactivating ortho, para directors. libretexts.org In the case of this compound, the cumulative inductive effect of three chlorine atoms strongly deactivates the ring. The specific substitution pattern (positions 2, 3, and 4) creates a unique electronic environment that influences which, if any, of the chlorine atoms could be displaced in a nucleophilic substitution reaction or where further substitution might occur under forcing conditions. rsc.orgchemguide.co.uk The reactivity is a balance between the inductive withdrawal and the weak resonance donation (+M effect) from the chlorine atoms' lone pairs. libretexts.org

Table 1: Influence of Chlorine Substituents on Aromatic Ring Reactivity

| Feature | Effect on Benzonitrile Ring | Consequence |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal by three Cl atoms. | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (+M) | Weak electron donation from Cl lone pairs. | Partially offsets deactivation at ortho/para positions. |

The nitrile (-C≡N) group is a powerful electron-withdrawing group (EWG) due to both a strong inductive effect and a resonance effect that pulls electron density from the aromatic ring. wikipedia.org This deactivates the ring towards electrophilic substitution even more than the chlorine atoms. libretexts.org

In electrophilic aromatic substitution, the nitrile group acts as a meta-director. This can be explained by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the reaction. When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing nitrile group. libretexts.org This is a highly unstable and energetically unfavorable arrangement. In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a more stable intermediate. libretexts.org Therefore, the nitrile group directs incoming electrophiles to the meta position (position 5 on the this compound ring). The directing ability of the nitrile group has been found to be superior to that of an ester. nih.gov

Table 2: Directing Effects of the Nitrile Group in Electrophilic Aromatic Substitution

| Position of Attack | Stability of Carbocation Intermediate | Directing Outcome |

|---|---|---|

| Ortho | Destabilized (positive charge adjacent to CN group). | Disfavored. |

| Para | Destabilized (positive charge adjacent to CN group). | Disfavored. |

| Meta | More stable (positive charge is not placed adjacent to the CN group). | Favored director. libretexts.orgsavemyexams.com |

Computational Approaches in of this compound

The exploration of the biological activities of this compound and related compounds is increasingly reliant on computational methods. These in silico techniques provide profound insights into the molecular interactions and properties that govern the compound's efficacy and mechanism of action. By simulating complex biological systems, researchers can predict and analyze the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR), guiding the design of more potent and specific molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in elucidating its interaction with biological targets, such as enzymes or receptors. These simulations can provide detailed information about the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-target complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the interaction energy for different conformations and orientations. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are particularly relevant for a chlorinated compound like this compound. For instance, studies on other halogenated compounds have shown that halogen atoms can significantly influence binding affinity and selectivity. Halogen substitutions have been found to enhance the efficiency of reference molecules by stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) level. nih.gov

Molecular docking studies on new 9β-halogenated prostaglandin (B15479496) analogues have demonstrated that these compounds can have higher docking scores compared to recognized drugs, indicating potentially strong binding to their target receptors. mdpi.com For benzonitrile derivatives, precise recognition by host molecules, mimicking receptor binding, has been demonstrated through co-crystallization, which can be conceptually mirrored in molecular docking simulations to understand key-lock complexes. nih.gov

Table 1: Illustrative Molecular Docking Results for a Halogenated Ligand with a Target Protein

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Inhibition Constant (Ki) | 1.2 µM | Predicts the concentration required for significant inhibition. |

| Interacting Residues | Tyr23, Phe56, Arg102 | Amino acids in the active site forming key bonds with the ligand. |

| Types of Interactions | Halogen bond, Pi-Pi stacking, Hydrogen bond | Specific non-covalent forces stabilizing the ligand-receptor complex. |

Note: This table is illustrative and demonstrates typical data obtained from molecular docking simulations for a halogenated compound.

Prediction of Biological Activity Using Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by correlating physicochemical descriptors of a series of compounds with their experimentally determined biological activities. For this compound, QSAR studies can predict its biological activity based on descriptors that quantify its structural, electronic, and physicochemical properties.

The essential steps in a QSAR study involve the selection of a dataset of compounds with known activities, calculation of molecular descriptors, selection of relevant variables, construction of a mathematical model, and validation of the model's predictive power. wikipedia.org

Physicochemical descriptors relevant to this compound would include:

Hydrophobicity (LogP): The octanol-water partition coefficient, which influences the compound's ability to cross cell membranes.

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity. nih.gov

Steric Parameters: Molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Topological Indices: Numerical descriptors that characterize the molecular structure and branching.

Studies on other benzonitrile derivatives have utilized principal component analysis to correlate biological activities with lipophilicity and adsorptivity, providing insights into their mode of action.

Table 2: Key Physicochemical Descriptors and Their Relevance in QSAR

| Descriptor | Typical Value Range (Illustrative) | Biological Relevance |

|---|---|---|

| LogP (Hydrophobicity) | 2.0 - 5.0 | Membrane permeability and interaction with hydrophobic pockets in receptors. |

| Molecular Weight | 150 - 500 g/mol | Influences diffusion and steric fit within the binding site. |

| Dipole Moment | 1.0 - 4.0 Debye | Governs electrostatic interactions with the target molecule. |

| HOMO Energy | -7.0 to -5.0 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | -2.0 to 0.0 eV | Relates to the molecule's ability to accept electrons in a reaction. |

Note: The values in this table are illustrative for a class of small organic molecules and are not specific to this compound.

Integration of SAR with Molecular Modeling for Receptor Binding

Integrating Structure-Activity Relationship (SAR) data with molecular modeling techniques provides a powerful approach to understanding receptor binding. This integrated approach allows for the rationalization of experimental SAR data in three-dimensional detail and guides the design of new analogs with improved affinity and selectivity.

For a molecule like this compound, this process would involve:

Building a Homology Model: If the crystal structure of the target receptor is not available, a homology model can be constructed based on the known structures of related proteins.

Docking and Scoring: Docking this compound and its analogs into the receptor's binding site to predict their binding modes and affinities. The inclusion of halogen bonding interactions in the scoring functions of docking programs is crucial for accurately predicting the binding of halogenated compounds. researchgate.net

SAR Analysis: Correlating the predicted binding affinities with the experimental biological activities of the compounds. This helps to identify the key structural features responsible for potent activity. For example, the position and number of chlorine atoms on the benzonitrile scaffold can be systematically varied to understand their impact on receptor binding.

Visualizing Interactions: Molecular visualization tools are used to inspect the docked poses and understand the specific interactions between the ligands and the receptor. This can reveal why certain substitutions enhance activity while others diminish it. For instance, steric clashes or the disruption of favorable interactions can explain the loss of affinity for some analogs. nih.gov

This integrated approach has been successfully applied to various classes of compounds, including benzodiazepine (B76468) receptor ligands, where the introduction of specific substituents was shown to significantly alter binding affinity. nih.gov By combining computational modeling with empirical SAR data, a more complete picture of the molecular determinants of receptor binding for compounds like this compound can be developed.

Environmental Fate and Ecotoxicological Research of 2,3,4 Trichlorobenzonitrile

Environmental Persistence and Transport Mechanisms of 2,3,4-Trichlorobenzonitrile

The environmental persistence and transport of this compound are governed by a combination of its physicochemical properties and its susceptibility to biological and non-biological degradation processes. As a chlorinated aromatic nitrile, its fate in various environmental compartments, including soil, water, and sediment, is of significant interest. The chlorine substituents on the benzene (B151609) ring generally increase the compound's hydrophobicity and recalcitrance to degradation compared to the parent benzonitrile (B105546) molecule.

Biodegradation Pathways and Kinetics

Biodegradation is a primary mechanism for the environmental attenuation of many organic pollutants, including chlorinated aromatic compounds. The transformation and potential mineralization of this compound are dependent on the metabolic activities of indigenous microbial communities under different redox conditions.

Under aerobic conditions, the microbial degradation of chlorinated benzenes with four or fewer chlorine atoms is a recognized process. nih.gov Bacteria capable of utilizing such compounds as a sole source of carbon and energy have been identified, often belonging to genera such as Burkholderia and Pseudomonas. nih.gov The initial step in the aerobic degradation of many chlorinated aromatic compounds is the enzymatic insertion of molecular oxygen into the aromatic ring, a reaction catalyzed by oxygenases. eurochlor.org

For this compound, a plausible aerobic degradation pathway would be initiated by a dioxygenase enzyme. This would lead to the formation of a chlorinated catechol intermediate, which would then undergo ring cleavage. nih.govelizadeuniversity.edu.ng The nitrile group (-CN) can be enzymatically hydrolyzed to a carboxylic acid group (-COOH) and ammonia (B1221849) by nitrilase enzymes. nih.govfrontiersin.org This hydrolysis can occur either before or after the initial attack on the aromatic ring.

A hypothetical aerobic degradation pathway for this compound could proceed as follows:

Dioxygenation: A dioxygenase enzyme attacks the aromatic ring, incorporating two oxygen atoms to form a dihydrodiol.

Dehydrogenation: The dihydrodiol is then dehydrogenated to form a substituted catechol.

Ring Cleavage: The catechol intermediate undergoes ortho- or meta-cleavage, catalyzed by another dioxygenase, breaking open the aromatic ring. elizadeuniversity.edu.ng

Further Metabolism: The resulting aliphatic intermediates are further metabolized through central metabolic pathways, eventually leading to carbon dioxide, water, and chloride ions.

In anaerobic environments, such as saturated soils, sediments, and certain subsurface zones, reductive dechlorination is a key degradation process for highly chlorinated aromatic compounds. eurochlor.org This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. eurochlor.org For polychlorinated biphenyls (PCBs), which are structurally related to polychlorinated benzonitriles, microbial reductive dechlorination is an important degradation mechanism, particularly for the more highly chlorinated congeners. nih.gov

The anaerobic degradation of this compound would likely proceed through a series of reductive dechlorination steps, leading to the formation of dichlorobenzonitriles, monochlorobenzonitriles, and ultimately benzonitrile. These less chlorinated intermediates are generally more susceptible to subsequent aerobic degradation. epa.govresearchgate.net Some anaerobic microorganisms can utilize chlorinated organic compounds as electron acceptors in a process known as "halorespiration". eurochlor.org

A diverse range of microbial communities has been implicated in the degradation of chlorinated aromatic compounds and nitriles. Bacteria are the primary drivers of this biodegradation.

Aerobic Degraders:

Pseudomonas spp.: This genus is well-known for its metabolic versatility and ability to degrade a wide variety of aromatic compounds, including chlorinated ones. nih.gov

Burkholderia spp.: Strains of this genus have been shown to grow on chlorobenzenes as their sole carbon and energy source. nih.gov

Rhodococcus spp. and Nocardia spp.: These actinobacteria are known to possess nitrilase enzymes capable of hydrolyzing the nitrile group of benzonitriles. nih.gov

Anaerobic Degraders:

Dehalococcoides spp.: This genus of bacteria is known for its ability to carry out halorespiration, reductively dechlorinating a variety of chlorinated compounds. nih.gov

The degradation of this compound in a contaminated environment would likely involve the synergistic action of different microbial populations. For instance, anaerobic bacteria could initiate the degradation by removing chlorine atoms, and then aerobic bacteria could complete the degradation of the resulting less-chlorinated benzonitriles.

Dioxygenases are a crucial class of enzymes in the aerobic degradation of aromatic compounds. nih.gov They catalyze the incorporation of both atoms of molecular oxygen into their substrates. nih.gov In the context of this compound degradation, dioxygenases would play two key roles:

Initial Ring Activation: A ring-hydroxylating dioxygenase would catalyze the initial attack on the aromatic ring, leading to the formation of a dihydrodiol and subsequently a chlorocatechol. nih.gov The substrate specificity of these initial dioxygenases is a critical factor determining the range of compounds that can be degraded. nih.gov

Ring Cleavage: Once a chlorocatechol intermediate is formed, a ring-cleavage dioxygenase would catalyze the cleavage of the aromatic ring. This can occur via two main pathways:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups of the catechol.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. elizadeuniversity.edu.ng

The efficiency of these dioxygenases towards this compound would depend on the position of the chlorine atoms and the electronic properties of the molecule.

Abiotic Degradation Processes (e.g., Photochemical, Hydrolytic)

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Photochemical Degradation: Photolysis, or degradation by sunlight, can be a significant abiotic degradation pathway for some aromatic compounds. nih.gov Studies on various halobenzonitriles have shown that they can undergo direct photolysis in aqueous solutions when exposed to light at wavelengths greater than 290 nm. nih.gov The quantum yields, a measure of the efficiency of a photochemical reaction, vary depending on the specific halogen substituents and their positions on the benzene ring. nih.gov For instance, the photoreactivity of bromoxynil (B128292) and ioxynil (B1672095) in water is comparable, while chloroxynil is more photoreactive. nih.gov It is plausible that this compound would also be susceptible to photodegradation, with the rate depending on factors such as water clarity, depth, and the presence of photosensitizing substances.

Hydrolytic Degradation: Hydrolysis is the cleavage of a chemical bond by the addition of water. The nitrile group of benzonitriles can undergo hydrolysis to form a carboxylic acid and ammonia. doubtnut.comyoutube.com This reaction can be catalyzed by acids or bases. semanticscholar.orgrsc.org The rate of hydrolysis is influenced by pH and temperature. While microbial nitrilases can significantly accelerate this process, abiotic hydrolysis may also occur, albeit at a slower rate under typical environmental conditions.

Data Tables

Table 1: Key Microbial Genera Involved in the Degradation of Chlorinated Aromatic Compounds and Nitriles

| Microbial Genus | Degradation Capability | Metabolic Pathway |

| Pseudomonas | Aerobic degradation of chlorinated aromatics | Dioxygenase-mediated ring cleavage |

| Burkholderia | Aerobic degradation of chlorobenzenes | Dioxygenase-mediated ring cleavage |

| Rhodococcus | Hydrolysis of nitriles | Nitrilase activity |

| Nocardia | Hydrolysis of nitriles | Nitrilase activity |

| Dehalococcoides | Anaerobic reductive dechlorination | Halorespiration |

Table 2: Comparison of Abiotic Degradation Processes for Halogenated Benzonitriles

| Compound | Degradation Process | Key Findings |

| Chlorothalonil | Photolysis | Low photolysis rate in water (Quantum Yield = 0.0001). nih.gov |

| Dichlobenil (B1670455) | Photolysis | Photostable under laboratory conditions. nih.gov |

| Chloroxynil | Photolysis | Photoreactive in water (Quantum Yield = 0.0060). nih.gov |

| Bromoxynil | Photolysis | Photoreactive in water (Quantum Yield = 0.0093). nih.gov |

| Ioxynil | Photolysis | Photoreactive in water (Quantum Yield = 0.0024). nih.gov |

| Benzonitrile | Hydrolysis | Can be hydrolyzed to benzoic acid under acidic or basic conditions. doubtnut.comyoutube.comsemanticscholar.orgrsc.org |

Sorption to Environmental Matrices (Soil, Sediment)

The movement and availability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. While direct studies on this compound are lacking, research on the related compound dichlobenil indicates that it is expected to have high to moderate mobility in soil. The sorption of dichlobenil is influenced by the organic carbon content of the soil, a key factor for many organic chemicals.

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter in soil and sediment. For dichlobenil, Koc values have been measured in the range of 49 to 323, suggesting a variable degree of sorption depending on the specific soil characteristics. In general, higher organic carbon content in soil leads to stronger sorption, which can reduce the availability of the compound in the water phase and limit its potential for leaching into groundwater.

The sorption process for chlorinated organic compounds in sedimentary rocks, which can be components of soil and sediment, has been shown to be influenced by the organic matter content within the rock matrix. Studies on dichlorobenzene and trichlorobenzene have demonstrated that sorption can be higher than predicted, which may lead to extended cleanup times in contaminated areas.

Table 1: Predicted Sorption Characteristics of Trichlorobenzonitriles based on Dichlobenil Data

| Parameter | Value Range for Dichlobenil | Implication for this compound |

| Mobility in Soil | High to Moderate | Likely to exhibit similar mobility, with potential for leaching in low organic matter soils. |

| Koc (L/kg) | 49 - 323 | Sorption will be a significant process, influenced by soil organic carbon content. |

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Food Webs

Bioaccumulation is the process by which a chemical is taken up by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

For this compound, specific data on bioaccumulation and biomagnification are not available. However, based on information for the related compound dichlobenil, the potential for significant bioaccumulation in fish appears to be low. This suggests that this compound may also not accumulate to high levels in aquatic organisms. The process of biomagnification is a concern for persistent, bioaccumulative, and toxic (PBT) substances. For a chemical to biomagnify, it must be persistent in the environment, bioaccumulate in organisms, and be transferred through the food web. Given the limited data on the bioaccumulation of dichlobenil, the biomagnification potential of this compound is uncertain but may be limited if its bioaccumulation potential is indeed low.

Ecotoxicity Assessment in Model Organisms

Terrestrial Ecotoxicity Studies

The impact of this compound on terrestrial organisms is another important aspect of its environmental risk profile. Again, using dichlobenil as a proxy, it is considered to be of low acute toxicity to birds and mammals. epa.gov However, it is recognized as being toxic to non-target terrestrial plants. epa.gov This is expected, as benzonitrile compounds like dichlobenil are used as herbicides. Therefore, this compound would also likely exhibit phytotoxicity.

Table 3: Terrestrial Ecotoxicity of Dichlobenil (as a proxy for this compound)

| Organism Group | Toxicity Classification |

| Birds | Low Acute Toxicity |

| Mammals | Low Acute Toxicity |

| Terrestrial Plants | Toxic |

Mechanisms of Ecotoxicity at the Molecular and Cellular Level

The ecotoxicity of this compound at the molecular and cellular level is an area of significant concern due to its classification as a chlorinated aromatic compound. While direct research on this specific isomer is limited, the mechanisms of toxicity can be inferred from studies on structurally related compounds, such as other chlorinated benzonitriles and aromatic hydrocarbons. The primary mechanisms are believed to involve the induction of oxidative stress leading to cellular damage and interference with crucial detoxification pathways.

Oxidative Stress and Cellular Damage Pathways

Exposure to chlorinated organic compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capabilities of an organism, a state known as oxidative stress. mdpi.com This is a key mechanism through which these compounds exert their toxic effects. In the case of compounds structurally similar to this compound, such as chlorobenzene, exposure has been shown to increase intracellular ROS levels. nih.gov This elevation in ROS can lead to a cascade of damaging cellular events.